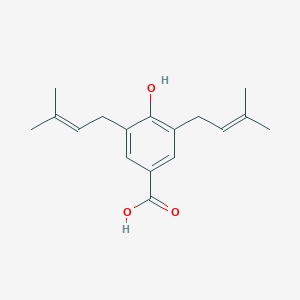

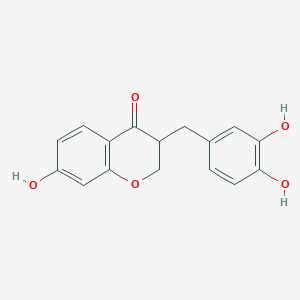

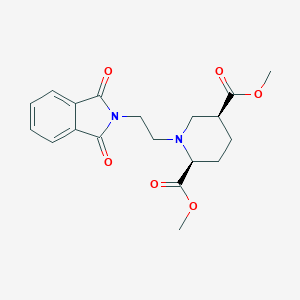

Piperidin-1-yl(piperidin-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis were published .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific piperidine derivative would depend on its exact molecular structure. For example, 2-(Aminomethyl)piperidine has a refractive index of 1.4854 and a density of 0.9406 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Synthesis and Chemical Characterization

Piperidin-1-yl(piperidin-2-yl)methanone and its derivatives have been extensively studied for their synthesis and chemical properties. The synthesis of these compounds involves various chemical reactions, including amidation, Friedel-Crafts acylation, and hydration, providing reasonable overall yields. For example, the preparation of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride involved starting materials such as piperidine-4-carboxylic acid and ethyl carbonochloridate, resulting in a 62.4% yield (Zheng Rui, 2010). Structural and thermal analyses of these compounds reveal their stability under various conditions, demonstrating significant potential for further chemical and pharmacological applications.

Antimicrobial Activity

A notable application of piperidin-1-yl(piperidin-2-yl)methanone derivatives is their antimicrobial activity. New derivatives synthesized for this purpose have shown effectiveness against various bacterial and fungal strains. For instance, some compounds exhibited good antimicrobial activity, suggesting their potential as a basis for developing new antimicrobial agents (L. Mallesha, K. Mohana, 2014).

Anticancer and Antileukemic Activities

The anticancer and antileukemic potentials of piperidin-1-yl(piperidin-2-yl)methanone derivatives have been explored, revealing promising results. Specific compounds have demonstrated antiproliferative activity against human leukemia cells, highlighting the therapeutic potential of these compounds in cancer treatment. Notably, certain derivatives inhibited the growth of leukemia cells at low concentrations, indicating their potency and efficacy as anticancer agents (K. Vinaya, et al., 2011).

Extraction of Uranium(VI) and Thorium(IV)

In the field of nuclear chemistry, piperidin-1-yl(piperidin-2-yl)methanone derivatives have been applied in the extraction of uranium(VI) and thorium(IV) from nitric acid solutions. This application demonstrates the versatility and utility of these compounds beyond biological activities, contributing to advancements in nuclear waste management and recovery processes (Lu Wei-dong, 2002).

Insecticidal Properties

Investigations into the insecticidal properties of piperidin-1-yl(piperidin-2-yl)methanone derivatives have identified compounds with significant activity against pests such as the armyworm. This research indicates the potential of these compounds in developing new, effective insecticides, contributing to agricultural protection and pest management strategies (Chengrong Ding, et al., 2019).

Safety And Hazards

Direcciones Futuras

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the development of new piperidine derivatives and the study of their properties is a promising direction for future research .

Propiedades

IUPAC Name |

piperidin-1-yl(piperidin-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c14-11(10-6-2-3-7-12-10)13-8-4-1-5-9-13/h10,12H,1-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABZQVAPYHYSCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2CCCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperidin-1-yl(piperidin-2-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[b]thiophene-5-acetic acid](/img/structure/B172265.png)